[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol
Overview
Description
“[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol” is a compound with the molecular weight of 205.281. It is also known as 3-(2-Methyl-1,3-thiazol-4-yl)benzyl alcohol1. The compound is a solid at room temperature1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol”. However, thiazole derivatives are generally synthesized through various methods, including the reaction of alpha-haloketones with thioamides2.Molecular Structure Analysis
The InChI code for this compound is 1S/C11H11NOS/c1-8-12-11(7-14-8)10-4-2-3-9(5-10)6-13/h2-5,7,13H,6H2,1H31. This indicates the presence of a thiazole ring and a phenyl group in the molecule.
Chemical Reactions Analysis
Thiazole compounds, such as “[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol”, are known to undergo various chemical reactions due to the presence of the thiazole ring. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom3.Physical And Chemical Properties Analysis
“[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol” is a solid at room temperature1. It has a molecular weight of 205.281. The compound’s InChI code is 1S/C11H11NOS/c1-8-12-11(7-14-8)10-4-2-3-9(5-10)6-13/h2-5,7,13H,6H2,1H31.
Safety And Hazards
The compound is classified as Acute Tox. 3 Oral - Eye Dam. 1 according to the hazard classifications5. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection5.
Future Directions
Thiazole derivatives, including “[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol”, have been the focus of many research studies due to their wide range of biological activities42. Future research may focus on exploring new synthetic methods, studying their biological activities, and developing new drugs based on these compounds6.
Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date.
properties
IUPAC Name |
[4-(2-methyl-1,3-thiazol-4-yl)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NOS/c1-8-12-11(7-14-8)10-4-2-9(6-13)3-5-10/h2-5,7,13H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJHSPNFHEAFWDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(C=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90428198 | |
Record name | [4-(2-methyl-1,3-thiazol-4-yl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90428198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol | |
CAS RN |
857283-96-6 | |
Record name | [4-(2-methyl-1,3-thiazol-4-yl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90428198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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